1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide
Übersicht
Beschreibung
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound selectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating salt and water transport across epithelial surfaces. CFTRinh-172 has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the treatment of cystic fibrosis.
Wirkmechanismus
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the amount of chloride ions that can pass through the membrane. This inhibition of CFTR function can lead to improved salt and water transport across epithelial surfaces, which is a key therapeutic target in cystic fibrosis.
Biochemical and Physiological Effects
This compound has been shown to improve CFTR function in vitro and in vivo, leading to increased chloride transport and improved airway surface liquid regulation. In addition, this compound has been shown to reduce mucus viscosity and improve mucociliary clearance in animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide is a potent and selective inhibitor of the CFTR chloride channel, making it a valuable tool for studying the role of CFTR in various physiological processes. However, it is important to note that this compound is not a specific inhibitor of CFTR, as it has been shown to inhibit other ion channels and transporters at higher concentrations. In addition, the use of this compound in in vivo studies can be complicated by its relatively short half-life and poor bioavailability.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide. One area of interest is the development of more potent and selective CFTR inhibitors that can be used for the treatment of cystic fibrosis. In addition, this compound could be used as a tool to study the role of CFTR in other physiological processes, such as gastrointestinal and reproductive function. Finally, the use of this compound in combination with other therapies, such as gene therapy or corrector drugs, could lead to improved outcomes for patients with cystic fibrosis.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-fluorophenyl)-N-3-pyridinylmethanesulfonamide has been extensively studied in the context of cystic fibrosis research, as it has been shown to improve CFTR function in vitro and in vivo. In addition, this compound has been used as a tool to study the role of CFTR in various physiological processes, such as airway surface liquid regulation, ion transport, and mucociliary clearance.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-pyridin-3-ylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-11-4-1-5-12(14)10(11)8-19(17,18)16-9-3-2-6-15-7-9/h1-7,16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWCZFUTARWOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NC2=CN=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.